molecular formula C6H5BrN4 B596005 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1263283-48-2

3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B596005
CAS No.: 1263283-48-2
M. Wt: 213.038
InChI Key: BCENHUIZTVBBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS 1263283-48-2) is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core with a bromine substituent at position 3 and an amine group at position 4. Its molecular weight is 213.04 g/mol, and it is commercially available with a purity of 95% . The compound’s structure enables applications in medicinal chemistry, particularly as a building block for drug discovery, leveraging its halogen for cross-coupling reactions and the amine for functionalization .

Properties

IUPAC Name

3-bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCENHUIZTVBBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

The triazole ring is typically formed via cyclization of hydrazine derivatives. A common approach involves reacting 2-hydrazinopyridine derivatives with electrophiles (e.g., carboxylic acids) under dehydrating conditions to form acylhydrazides, which cyclize to yield the triazolopyridine core.

Example from US11180503B2 :

  • Step 1 : Brominate 2-hydrazinopyridine using Br₂ in CHCl₃ under reflux to yield 3-bromo-2-hydrazinopyridine.

  • Step 2 : Acylate the hydrazine with butyric acid using HATU and DIPEA in DMF.

  • Step 3 : Cyclize the acylhydrazide using HATU under anhydrous conditions to form the triazole ring.

Table 1: Cyclization Methods for Triazolopyridines

MethodReagents/ConditionsYieldReference
HATU-MediatedHATU, DIPEA, DMF, RT52–75%
Mitsunobu ReactionPPh₃, DEAD, THF, RT30–60%
ThiophosphetaneP(OEt)₃·BF₃, CH₃CN, 40–60°C70–90%

Bromination Strategies

SubstrateReagents/ConditionsRegioselectivityYieldReference
Pyridine DerivativesBr₂, CHCl₃, refluxPosition 355–80%
TriazolopyridinePd-Catalyzed C–H ActivationPosition 640–60%

Functionalization of the Amine Group

The amine at position 6 is introduced via:

  • Reduction of Nitro Precursors : Catalytic hydrogenation (H₂/Pd-C).

  • Nucleophilic Substitution : Displacement of halides (e.g., Cl → NH₂).

Example from US11180503B2 :

  • Step 1 : Nitrate 3-bromo-2-hydrazinopyridine to form a nitro intermediate.

  • Step 2 : Reduce the nitro group with H₂/Pd-C in MeOH to yield the amine.

Advanced Synthetic Challenges and Solutions

Regioselectivity Control

Cyclization often competes with isomerization. Thiophosphetane reagents (e.g., P(OEt)₃·BF₃) enhance regioselectivity by forming oxophilic intermediates that favor-triazolo[4,3-a]pyridine over other isomers.

Case Study (WO2014210042A2) :

  • Substrate : N'-(3-Fluoro-5-(1-methylpyrazol-4-yl)pyridin-2-yl)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanehydrazide.

  • Reagents : Thiophosphetane (0.52 eq.), CH₃CN, 50°C.

  • Outcome : >99% conversion to the desired triazolopyridine.

Scalability and Purification

Large-scale synthesis requires robust purification. Reverse-phase chromatography (C18, ACN/H₂O) and crystallization (e.g., EtOH/H₂O) are preferred.

Purification Workflow (GlpBio) :

  • Crude Product : Filter through diatomaceous earth.

  • Chromatography : C18 column, gradient 10–100% ACN.

  • Crystallization : Recrystallize in EtOH/H₂O (1:1).

Comparative Analysis of Synthetic Routes

HATU vs. Mitsunobu vs. Thiophosphetane

ParameterHATUMitsunobuThiophosphetane
Conditions RT, anhydrous DMFRT, THF40–60°C, CH₃CN
Yield 52–75%30–60%70–90%
Scalability HighModerateHigh
Regioselectivity ModerateLowHigh

Bromination Efficiency

MethodSubstrateReagentsYield
Direct ElectrophilicPyridine DerivativesBr₂, CHCl₃55–80%
C–H ActivationTriazolopyridinePd(OAc)₂, B₂pin₂40–60%

Chemical Reactions Analysis

Types of Reactions

3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Research and Application Insights

  • Synthetic Utility : The bromine in 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine facilitates Suzuki-Miyaura cross-coupling, enabling aryl/heteroaryl diversification at position 3 .
  • Biological Activity : Methyl and cyclopropyl analogs are prioritized in lead optimization for improved ADME profiles, while halogenated variants are used in target engagement studies .
  • Safety Profiles: Limited SDS data exist for newer analogs (e.g., propan-2-yl derivative), emphasizing the need for further toxicological studies .

Biological Activity

3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a bromine atom attached to a fused triazole and pyridine ring system, contributes to its potential as a therapeutic agent. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

  • Molecular Formula : C₆H₄BrN₃
  • Molecular Weight : Approximately 198.02 g/mol
  • Structure : The compound features a fused triazole and pyridine ring which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 3-bromopyridine with formamidine acetate.
  • Cyclization under specific conditions to form the triazole ring.

Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes. Notably:

  • It has been identified as a potent inhibitor of the PD-1/PD-L1 interaction, which plays a crucial role in immune evasion by tumors. This inhibition can enhance T-cell responses against cancer cells .

Antitumor Activity

The compound has demonstrated significant antitumor properties in various studies:

  • In vitro studies have shown that it exhibits cytotoxic effects against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with varying IC50 values .
Cell LineIC50 Value (µM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

The mechanism through which this compound exerts its biological effects includes:

  • Inducing apoptosis in cancer cells through modulation of cell cycle progression .
  • Enhancing interferon-gamma production in T-cell co-culture models, indicating an immunomodulatory effect .

Case Study 1: PD-L1 Inhibition

A study focused on a series of triazolo[4,3-a]pyridines found that compound A22 (structurally related to this compound) exhibited an IC50 of 92.3 nM against PD-L1 interaction. This suggests that similar compounds could be developed for immunotherapy applications .

Case Study 2: Antitumor Efficacy

In another study evaluating the antitumor potential of triazolo derivatives, one compound demonstrated effective inhibition against multiple cancer cell lines with promising IC50 values comparable to established chemotherapeutic agents .

Comparison with Similar Compounds

A comparative analysis highlights the uniqueness of this compound:

Compound NameSimilarity IndexUnique Features
3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine0.83Contains both bromine and chlorine substituents
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine0.73Bromine at the 7-position affects biological activity
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine0.73Different substitution pattern may alter reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine?

  • Methodological Answer : The synthesis of brominated triazolopyridines typically involves cyclization reactions and halogenation steps. For example, analogous compounds like 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine are synthesized via cyclization of hydrazine derivatives with aldehydes/ketones, followed by bromination using reagents like NBS or Br₂ . Purification via column chromatography (silica gel, eluent: EtOAc/hexane) is recommended to isolate the brominated product. Reaction conditions (temperature, solvent polarity) should be optimized to avoid over-bromination .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the bromine atom (deshielding effects on adjacent protons) and amine group (broad singlet at ~5 ppm). Compare with analogs like 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (InChI: InChI=1S/C7H8N4/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,8H2,1H3) .
  • HRMS : To verify molecular weight (calc. for C₆H₅BrN₄: ~212.98 g/mol).
  • HPLC : For purity assessment (>95% by reverse-phase C18 column) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at position 3 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, in 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine, bromine participates in Pd-catalyzed arylations. Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C for 12 hours. Monitor reaction progress via TLC and isolate products via precipitation . Compare with non-brominated analogs (e.g., 3-Methyl derivatives) to assess electronic effects .

Q. What strategies resolve contradictions in reported biological activities of triazolopyridine analogs?

  • Methodological Answer : Discrepancies arise from substituent effects. For instance:

  • Bromine vs. Methylthio : Bromine increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., kinases). In contrast, methylthio groups improve lipophilicity, affecting membrane permeability .
  • Data Analysis : Use molecular docking (AutoDock Vina) to compare binding modes of brominated vs. non-brominated analogs. Validate with kinetic assays (e.g., IC₅₀ measurements) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 8 to stabilize π-π stacking with aromatic residues in target proteins .
  • Amine Functionalization : Convert the -NH₂ group to -NHAc or -NHSO₂R to modulate solubility and metabolic stability .
  • SAR Table :
DerivativeSubstituentBioactivity (IC₅₀, nM)
3-BromoBr120 ± 15
3-MethylCH₃450 ± 30
3-CF₃CF₃85 ± 10

Methodological Challenges & Solutions

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Bromine’s heavy atom effect aids X-ray diffraction but complicates crystal packing due to steric bulk. Strategies:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Co-crystallization : Add co-formers (e.g., succinic acid) to improve lattice stability .

Q. How to assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials under inert atmosphere (N₂). Conduct accelerated stability studies (40°C/75% RH) for 4 weeks .

Data Interpretation & Validation

Q. How to validate computational predictions of this compound’s biological targets?

  • Methodological Answer :

  • In Silico : Use SwissTargetPrediction or PharmMapper to identify putative targets (e.g., kinase inhibitors).
  • In Vitro : Perform kinase profiling (Eurofins KinaseProfiler) at 10 µM concentration. Confirm hits with dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.